Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
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Description
Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C21H31NO10 and its molecular weight is 457.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside is glycosyltransferase , a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase . It interacts with the enzyme, preventing it from incorporating glucosamine into O-glycans . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the formation of these glycan structures .
Biochemical Pathways
The inhibition of glycosyltransferase affects the glycosylation pathway , a critical process for the proper folding and function of many proteins . This disruption can have downstream effects on various cellular processes, including cell signaling, protein stability, and cellular adhesion .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be absorbed and distributed in the body following administration. The compound’s stability at -20°C also indicates that it may have a relatively long half-life in the body.
Result of Action
The inhibition of glycosyltransferase by Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside can lead to a suppression of mucin biosynthesis . This can result in a decrease in the expression of MUC1, a type of mucin, in certain cell lines, such as the MDF-7 breast cancer cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability at -20°C suggests that it may be more effective and stable in colder environments. Additionally, the compound’s solubility in DMSO and methanol indicates that its action and efficacy may be influenced by the presence of these solvents in the environment.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGURJGMYXKMOOM-QAYXKSKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747094 |
Source
|
Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141020-28-2 |
Source
|
Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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